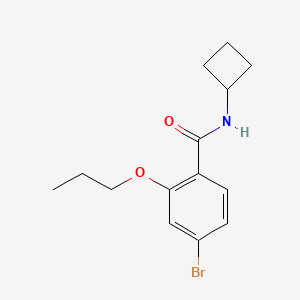
4-Bromo-N-cyclobutyl-2-isopropoxybenzamide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-Bromo-N-cyclobutyl-2-isopropoxybenzamide is an organic compound with a complex structure that includes a bromine atom, a cyclobutyl group, and an isopropoxy group attached to a benzamide core
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
The synthesis of 4-Bromo-N-cyclobutyl-2-isopropoxybenzamide typically involves multiple steps, starting with the preparation of the benzamide core. One common method involves the bromination of a suitable benzamide precursor, followed by the introduction of the cyclobutyl and isopropoxy groups through nucleophilic substitution reactions. The reaction conditions often require the use of strong bases and solvents such as dimethylformamide (DMF) or tetrahydrofuran (THF) to facilitate the substitutions.
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale bromination and substitution reactions, utilizing continuous flow reactors to ensure consistent product quality and yield. The use of automated systems and advanced purification techniques, such as chromatography, can further enhance the efficiency of the production process.
Analyse Des Réactions Chimiques
Types of Reactions
4-Bromo-N-cyclobutyl-2-isopropoxybenzamide can undergo various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to remove or alter specific functional groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are frequently used.
Substitution: Reagents like sodium hydride (NaH) and alkyl halides are often employed in substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can produce a wide range of functionalized benzamides.
Applications De Recherche Scientifique
4-Bromo-N-cyclobutyl-2-isopropoxybenzamide has several scientific research applications, including:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound can be used in studies of enzyme inhibition and protein-ligand interactions.
Industry: It may be used in the production of specialty chemicals and materials with unique properties.
Mécanisme D'action
The mechanism of action of 4-Bromo-N-cyclobutyl-2-isopropoxybenzamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound’s structure allows it to bind to these targets, potentially inhibiting their activity or altering their function. The exact pathways involved depend on the specific application and the biological system being studied.
Comparaison Avec Des Composés Similaires
Similar Compounds
4-Bromo-N-cyclobutylbenzamide: Lacks the isopropoxy group, which may affect its reactivity and binding properties.
4-Bromo-2-isopropoxybenzamide: Lacks the cyclobutyl group, potentially altering its chemical and biological activity.
N-cyclobutyl-2-isopropoxybenzamide: Lacks the bromine atom, which can influence its reactivity and interactions with other molecules.
Uniqueness
4-Bromo-N-cyclobutyl-2-isopropoxybenzamide is unique due to the combination of its bromine atom, cyclobutyl group, and isopropoxy group
Propriétés
IUPAC Name |
4-bromo-N-cyclobutyl-2-propan-2-yloxybenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H18BrNO2/c1-9(2)18-13-8-10(15)6-7-12(13)14(17)16-11-4-3-5-11/h6-9,11H,3-5H2,1-2H3,(H,16,17) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IFZIHAIZVIYAKO-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)OC1=C(C=CC(=C1)Br)C(=O)NC2CCC2 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H18BrNO2 |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
312.20 g/mol |
Source


|
| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.

![2-[Anilino(phenyl)methyl]-3-hydroxy-6-(hydroxymethyl)pyran-4-one](/img/structure/B8240942.png)



![3-[(4-Piperidyl)methyl]oxazolidin-2-one Hydrochloride](/img/structure/B8240965.png)
![2-(4'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)ethanamine hydrochloride](/img/structure/B8240983.png)
![2-(2'-(Benzyloxy)-[1,1'-biphenyl]-3-yl)ethanamine hydrochloride](/img/structure/B8240987.png)






